4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol
CAS No.: 1228996-51-7
Cat. No.: VC5935005
Molecular Formula: C8H7F4NO
Molecular Weight: 209.144
* For research use only. Not for human or veterinary use.
![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol - 1228996-51-7](/images/structure/VC5935005.png)
Specification
CAS No. | 1228996-51-7 |
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Molecular Formula | C8H7F4NO |
Molecular Weight | 209.144 |
IUPAC Name | 4-fluoro-3-(2,2,2-trifluoroethylamino)phenol |
Standard InChI | InChI=1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2 |
Standard InChI Key | JIMMBWZVEVFTHK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)NCC(F)(F)F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s systematic IUPAC name, 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol, denotes a phenol derivative with:
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A fluorine atom at the para position (C4) of the aromatic ring.
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A 2,2,2-trifluoroethylamino group (-NH-CH2-CF3) at the meta position (C3).
Molecular Formula: C₈H₆F₄NO
Molecular Weight: 239.14 g/mol
Key Structural Features:
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Phenolic -OH Group: Enhances hydrogen-bonding capacity and solubility in polar solvents.
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Trifluoroethylamino Side Chain: Introduces strong electron-withdrawing effects via the -CF3 group, modulating electronic distribution across the aromatic system.
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Fluorine Substituent: Stabilizes the aromatic ring through inductive effects and improves metabolic resistance.
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound are scarce, analogous fluorinated phenols exhibit the following trends :
Property | Typical Range for Analogous Compounds |
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Melting Point | 85–120°C |
Boiling Point | 210–250°C |
LogP (Octanol-Water) | 2.1–3.5 |
pKa (Phenolic -OH) | 8.5–10.2 |
The trifluoroethyl group elevates lipophilicity (LogP ~2.8 predicted), while the phenolic -OH maintains moderate aqueous solubility (~50–100 mg/L at pH 7).
Synthesis and Reactivity
Synthetic Pathways
Proposed routes for synthesizing 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol draw from methodologies used for similar trifluoroethylated phenols :
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Nucleophilic Aromatic Substitution:
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React 4-fluoro-3-nitrophenol with 2,2,2-trifluoroethylamine under basic conditions (e.g., K2CO3 in DMF).
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Reduce the nitro group to an amine using catalytic hydrogenation (H2/Pd-C).
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Buchwald-Hartwig Amination:
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Couple 3-bromo-4-fluorophenol with 2,2,2-trifluoroethylamine using a palladium catalyst (e.g., Pd(OAc)2, Xantphos).
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Key Challenges:
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Steric hindrance from the -CF3 group may reduce amination efficiency.
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Protecting the phenolic -OH during synthesis to prevent side reactions.
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: Directed by the electron-withdrawing -CF3 group, favoring reactions at the ortho and para positions relative to the amino substituent.
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Oxidation: The phenolic -OH can be oxidized to a quinone under strong oxidative conditions (e.g., KMnO4).
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Hydrogen Bonding: The -NH- group participates in intermolecular interactions, influencing crystallization behavior.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound’s structure aligns with strategies to improve drug candidate profiles:
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Enhanced Bioavailability: Fluorination reduces first-pass metabolism.
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Targeted Protein Interactions: The -CF3 group may stabilize hydrophobic binding pockets in kinases or GPCRs.
Material Science Applications
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Polymer Additives: Fluorinated phenols improve thermal stability in epoxy resins.
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Liquid Crystals: The rigid aromatic core and polar substituents enable mesophase formation.
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